1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine
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Overview
Description
1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines. It features a benzene ring substituted with a chlorine atom and a phenylethenyl group, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride . Another method involves the nucleophilic aromatic substitution of an aryl halide with an amine .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Chloro-2-phenylpropane: Similar structure but with a propyl group instead of an ethenyl group.
Phenylamine: Similar structure but without the chlorine and ethenyl groups.
Properties
CAS No. |
64097-97-8 |
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Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
[4-chloro-2-(1-phenylethenyl)phenyl]methanamine |
InChI |
InChI=1S/C15H14ClN/c1-11(12-5-3-2-4-6-12)15-9-14(16)8-7-13(15)10-17/h2-9H,1,10,17H2 |
InChI Key |
CDNZMOFAZQIWCN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CN |
Origin of Product |
United States |
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